Benzyl 2-fluoro-4-iodobenzoate
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Overview
Description
Benzyl 2-fluoro-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 2-fluoro-4-iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-4-iodobenzoate typically involves the esterification of 2-fluoro-4-iodobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzyl 2-fluoro-4-amidobenzoate derivative.
Scientific Research Applications
Benzyl 2-fluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of probes for biological imaging and diagnostic purposes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
2-Fluoro-4-iodobenzoate: Lacks the benzyl group but shares similar reactivity.
Benzyl 4-iodobenzoate: Similar structure but without the fluoro substituent.
Benzyl 2-fluorobenzoate: Similar structure but without the iodine substituent.
Uniqueness: Benzyl 2-fluoro-4-iodobenzoate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound in various synthetic and research applications.
Properties
IUPAC Name |
benzyl 2-fluoro-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBRCLAVKBDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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